4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BMIPP, is a chemical compound that has been widely studied for its potential use in medical imaging. This molecule belongs to the family of iodinated fatty acids and is known to have high affinity for the myocardium.
Wirkmechanismus
The mechanism of action of 4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid is based on its high affinity for the myocardium, specifically the mitochondrial membrane. This compound is taken up by the myocardial cells and incorporated into the mitochondrial membrane, where it accumulates due to its lipophilic nature. The accumulation of this compound in the myocardium is proportional to the number of viable myocardial cells, making it a useful tool for the assessment of myocardial viability.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on the biochemical and physiological processes in the body. It is rapidly cleared from the bloodstream and excreted through the kidneys, with no significant accumulation in any other tissues. In addition, this compound has no known toxic effects on the body, making it a safe and effective imaging agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for use in lab experiments. It is easy to synthesize in large quantities and has a high level of purity. In addition, this compound has a long half-life, allowing for extended imaging periods. However, there are also limitations to the use of this compound in lab experiments. It is a relatively expensive imaging agent, and the use of radioactive isotopes requires specialized equipment and facilities.
Zukünftige Richtungen
There are several future directions for the use of 4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid in medical imaging. One potential application is in the assessment of myocardial viability in patients with heart failure. This compound imaging could be used to identify areas of viable myocardium that could benefit from revascularization procedures. In addition, this compound could be used in combination with other imaging agents to provide a more comprehensive assessment of cardiac function. Finally, the development of new imaging techniques and technologies could lead to the improved sensitivity and specificity of this compound imaging.
Synthesemethoden
The synthesis of 4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 4-(p-benzyloxy)benzoic acid with 3-iodo-4-methoxyphenylacetonitrile in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sec-butyl lithium and quenched with water to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its use in medical imaging, particularly in the diagnosis and assessment of coronary artery disease. This molecule is labeled with iodine-123 or iodine-131 and injected into the patient, where it is taken up by the myocardium. The radioactive decay of iodine-123 or iodine-131 can then be detected by a gamma camera, allowing for the visualization of the heart and the identification of any areas of reduced blood flow.
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20INO4/c1-4-13(2)27-20-18(22)10-14(11-19(20)26-3)9-17(12-23)15-5-7-16(8-6-15)21(24)25/h5-11,13H,4H2,1-3H3,(H,24,25)/b17-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSOGJFBBKZNH-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1I)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1I)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.